1-Aminoazetidin-2-one hydrochloride
Overview
Description
1-Aminoazetidin-2-one hydrochloride is a heterocyclic compound with the molecular formula C3H7ClN2O. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is known for its significant ring strain, which contributes to its unique reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoazetidin-2-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of azetidine with appropriate reagents to introduce the amino and carbonyl functionalities. For instance, the reaction of azetidine with chloroformamide under basic conditions can yield 1-aminoazetidin-2-one, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Aminoazetidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted azetidines .
Scientific Research Applications
1-Aminoazetidin-2-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-aminoazetidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s ring strain and reactive functional groups allow it to participate in various biochemical reactions. It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
1-Aminoazetidin-2-one hydrochloride can be compared with other similar compounds, such as:
1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride: This compound has a similar azetidine ring but with different substituents, leading to variations in reactivity and applications.
(3R)-3-Aminoazetidin-2-one hydrochloride: Another derivative with a different stereochemistry, affecting its biological activity and chemical properties.
Properties
IUPAC Name |
1-aminoazetidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.ClH/c4-5-2-1-3(5)6;/h1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIPLFFRHAPYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-16-5 | |
Record name | 2-Azetidinone, 1-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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